3-chloro-4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a chloro group at position 3 and a methyl group at position 2. The N-substituent comprises a tetrahydro-2H-pyran ring modified with a phenylthio group at its 4-position, linked via a methylene bridge.
Properties
IUPAC Name |
3-chloro-4-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S2/c1-15-7-8-17(13-18(15)20)26(22,23)21-14-19(9-11-24-12-10-19)25-16-5-3-2-4-6-16/h2-8,13,21H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMLMDRJJOOLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₉H₂₂ClN₃O₄S₂
- Molecular Weight: 428.0 g/mol
- CAS Number: 1797577-87-7
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various sulfonamide derivatives, including those similar to this compound. For instance, a study evaluated a series of new compounds against both Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL for several derivatives, indicating moderate to good antimicrobial activity .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 100 | Gram-positive |
| Compound B | 200 | Gram-negative |
| Compound C | 400 | Fungi |
Anticancer Activity
The anticancer potential of compounds containing the piperidine pharmacophore has been documented in various studies. These compounds have demonstrated efficacy against multiple cancer cell lines. For instance, derivatives similar to our compound have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Piperidine Derivatives in Cancer Treatment
In a controlled study, piperidine derivatives were tested on human cancer cell lines, showing significant cytotoxic effects at concentrations as low as 50 µM. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that the introduction of specific substituents can improve efficacy against cancer cells .
The proposed mechanism for the biological activity of sulfonamide compounds typically involves the inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Similarly, some derivatives may interfere with pathways crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzenesulfonamide Derivatives
describes compounds 11–14 , which share a benzenesulfonamide backbone but differ in substituents:
- Compound 11: 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]-5-methylbenzenesulfonamide.
- Compound 13: 4-Chloro-2-(naphthalen-1-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]-5-methylbenzenesulfonamide.
Key Differences :
Table 1: Structural and Physical Property Comparison
Bioactive Analogues with Tetrahydro-2H-Pyran Moieties
and highlight compounds incorporating tetrahydro-2H-pyran groups in sulfonamide-based therapeutics:
- Compound 29 (): Contains a 4-chloro-3,5-dimethylphenoxy group and a nitro-substituted benzenesulfonamide linked to tetrahydro-2H-pyran.
- ABT-199 (Venetoclax, ): Features a tetrahydro-2H-pyran-methylamino group critical for BCL-2 inhibition.
Key Insights :
Target Compound vs. Analogues :
- Compounds 11–14 () are synthesized via nucleophilic substitution or coupling reactions using PTSA in toluene/p-dioxane .
- The target compound’s synthesis likely involves similar sulfonamide coupling strategies, though the tetrahydro-2H-pyran-phenylthio moiety may require specialized thioether formation steps.
Q & A
Q. What are the key synthetic strategies for synthesizing 3-chloro-4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including sulfonylation and nucleophilic substitution. A common approach involves reacting a benzenesulfonyl chloride derivative with a tetrahydro-2H-pyran-containing amine under basic conditions. Key steps and conditions are outlined below:
Critical parameters include solvent choice (e.g., N-methylpyrrolidone for high polarity), temperature control, and stoichiometric ratios to minimize side reactions.
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Methodological verification requires:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing methyl and chloro groups on the benzene ring) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade compounds) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray Crystallography (if applicable): Resolves 3D conformation, particularly for chiral centers in the tetrahydro-2H-pyran moiety .
Advanced Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
Optimization strategies include:
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions .
- Kinetic Studies : Monitoring reaction progress via TLC or in-situ IR to terminate reactions at peak yield .
- Byproduct Analysis : Using LC-MS to identify side products (e.g., over-substitution or hydrolysis) and adjust reagent ratios .
For example, highlights that using dimethylformamide (DMF) at 90°C improves coupling efficiency by 20% compared to dichloromethane.
Q. How can computational methods predict the compound’s interactions with biological targets?
- Quantitative Structure-Activity Relationship (QSAR) Modeling : Correlates structural features (e.g., chloro and trifluoromethyl groups) with bioactivity .
- Molecular Docking : Simulates binding affinity to enzymes (e.g., carbonic anhydrase, a common sulfonamide target) by analyzing steric and electronic complementarity .
- Molecular Dynamics (MD) Simulations : Predicts stability of ligand-receptor complexes over time, informing modifications for enhanced specificity .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological steps include:
- Dose-Response Reassessment : Verify activity across multiple concentrations to rule out threshold effects .
- Target Selectivity Profiling : Use kinase or protease panels to identify off-target interactions .
- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to isolate variables like assay conditions or cell lines .
For instance, notes that trifluoromethyl groups may enhance solubility but reduce membrane permeability in certain cell models, explaining divergent IC₅₀ values.
Q. What mechanisms govern substitution reactions involving the sulfonamide group?
- Nucleophilic Aromatic Substitution (SₙAr) : The electron-withdrawing sulfonamide group activates the benzene ring for substitution at the chloro position. Reaction rates depend on leaving group ability (Cl⁻) and nucleophile strength (e.g., amines > thiols) .
- Acid/Base Catalysis : Hydrolysis of the sulfonamide group under acidic conditions proceeds via protonation of the sulfonyl oxygen, while basic conditions deprotonate the amine, altering reactivity .
Q. How can unexpected byproducts during synthesis be characterized and mitigated?
- LC-MS/MS Analysis : Identifies byproduct structures (e.g., dimerization or oxidation products) .
- Recrystallization Optimization : Solvent mixtures (e.g., ethyl acetate/hexane) selectively precipitate the target compound .
- Reaction Quenching : Adding scavengers (e.g., silica-thiol) traps reactive intermediates .
reports that incomplete coupling in Step 2 generates unreacted sulfonyl chloride, which can be removed via aqueous washes at pH 8.
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents.
Resolution :
Experimental Replication : Measure solubility in DMSO, water, and ethanol using nephelometry .
Computational LogP Calculation : Predict partition coefficients (e.g., using ChemAxon) to clarify hydrophilicity .
Structural Analysis : Assess hydrogen-bonding capacity of the tetrahydro-2H-pyran ring (e.g., via crystallography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
